molecular formula C19H21N3O3 B2764154 2-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 2415622-98-7

2-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2764154
CAS No.: 2415622-98-7
M. Wt: 339.395
InChI Key: FYATXJHYWZDZMK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a cyclopenta[c]pyridazin-3-yl group and a 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl group. These groups are typically found in heterocyclic compounds, which are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopenta[c]pyridazin-3-yl group would form a five-membered ring fused with a pyridazine ring, while the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl group would form a six-membered ring fused with a dihydroisoquinoline ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methoxy groups could potentially be demethylated under acidic conditions . The pyridazinone and isoquinoline rings could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve experimental studies as well as computational modeling .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-17-9-12-6-7-22(11-14(12)10-18(17)25-2)19(23)16-8-13-4-3-5-15(13)20-21-16/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYATXJHYWZDZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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